molecular formula C10H10O4 B15293593 (+/-)-Speciosin P

(+/-)-Speciosin P

Cat. No.: B15293593
M. Wt: 194.18 g/mol
InChI Key: GJFXLXKAXXAFPU-UHFFFAOYSA-N
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Description

(+/-)-Speciosin P is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and the ability to undergo various chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Speciosin P involves several steps, typically starting with the selection of appropriate starting materials and reagents. The synthetic route often includes reactions such as condensation, cyclization, and purification processes. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize costs, often incorporating continuous flow systems and automated monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Speciosin P undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst presence are crucial for achieving the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

(+/-)-Speciosin P has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to develop new compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of (+/-)-Speciosin P involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. Detailed studies are conducted to understand these interactions at the molecular level, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (+/-)-Speciosin P include other derivatives with similar molecular structures and functional groups. Examples include:

  • Speciosin A
  • Speciosin B
  • Speciosin C

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of atoms and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as its specific reactivity in chemical synthesis or its distinct biological activity.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(3,4-dihydroxybut-1-ynyl)benzene-1,4-diol

InChI

InChI=1S/C10H10O4/c11-6-9(13)2-1-7-5-8(12)3-4-10(7)14/h3-5,9,11-14H,6H2

InChI Key

GJFXLXKAXXAFPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C#CC(CO)O)O

Origin of Product

United States

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